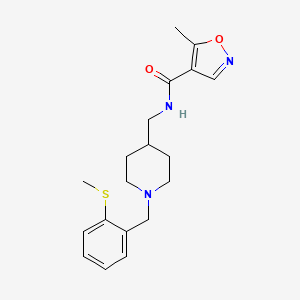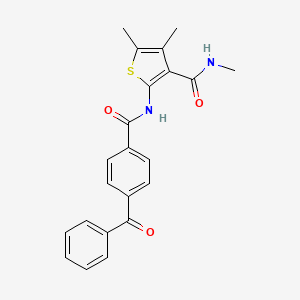![molecular formula C25H24N2OS B2626385 N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-53-8](/img/structure/B2626385.png)
N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The carbonyl bond in aryl and indole carboxamides typically aligns parallel to the aryl rings due to extended pi orbital interactions . A crystal of the N-(1-methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide was grown and single crystal X-ray analysis confirmed the reversed amide functionality .Chemical Reactions Analysis
The reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated . This approach was extended to the preparation of N-(indol-2-yl)amides from the corresponding indole-2-carboxazides .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as N-benzyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide or N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide. Each field is given a separate and detailed section for clarity.
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The indole moiety is known for its anticancer properties, and the presence of the thioacetamide group enhances its efficacy. Studies have indicated that derivatives of indole can induce apoptosis in cancer cells, making this compound a promising candidate for further development in cancer therapeutics .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The benzyl and indole groups contribute to its ability to scavenge free radicals. Antioxidants are essential in protecting cells from damage caused by reactive oxygen species (ROS), and this compound’s structure makes it a strong candidate for developing new antioxidant therapies .
Antimicrobial Applications
N-benzyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide has demonstrated antimicrobial activity against a range of bacterial and fungal strains. The indole core is known for its antimicrobial properties, and modifications with benzyl and thioacetamide groups enhance its effectiveness. This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains .
Pharmacokinetic Studies
The compound’s unique structure makes it an interesting subject for pharmacokinetic studies. Understanding its absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug development. These studies help in optimizing the compound’s properties for better efficacy and safety in therapeutic applications.
Springer Springer Springer : Springer : Springer : Springer : Springer : Springer
Mechanism of Action
While the exact mechanism of action for “N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide” is not specified, similar compounds have shown to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin via a consistent way with colchicine .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Improving the accessibility of structure classes would open the door to new functionalization and could see these moieties incorporated into drug design strategies .
properties
IUPAC Name |
N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-19-9-5-6-12-21(19)16-27-17-24(22-13-7-8-14-23(22)27)29-18-25(28)26-15-20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSLFHSOFVUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)


![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)





![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)

![N-benzyl-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2626324.png)
